Tecastemizole

Catalog No.
S544827
CAS No.
75970-99-9
M.F
C19H21FN4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecastemizole

CAS Number

75970-99-9

Product Name

Tecastemizole

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23)

InChI Key

SFOVDSLXFUGAIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

solubility

Soluble in DMSO

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine, norastemizole, norastemizole hydrobromide, tecastemizole

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

The exact mass of the compound Tecastemizole is 324.175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tecastemizole, also known as Norastemizole, is a synthetic compound classified as an H1 receptor antagonist. It is recognized for its potential as a next-generation antihistamine, primarily aimed at treating allergic conditions. The compound has a molecular formula of C19H21FN4 and a molecular weight of approximately 324.3952 g/mol. Tecastemizole is achiral, meaning it does not exhibit optical activity, and has no defined stereocenters or E/Z centers .

Despite its promising pharmacological profile, the development of tecastemizole faced significant hurdles. The compound underwent phase III clinical trials but was ultimately rejected by the FDA due to concerns regarding adverse side effects, including phospholipidosis and cardiomyopathies observed in animal studies .

Tecastemizole's chemical structure allows it to participate in various reactions typical of benzimidazole derivatives. It can undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles.
  • Electrophilic aromatic substitutions: The benzene ring can be modified through electrophilic attack.
  • Hydrolysis reactions: Under certain conditions, tecastemizole may hydrolyze to form simpler compounds.

These reactions are significant for modifying the compound's properties to enhance its therapeutic efficacy or reduce side effects.

Tecastemizole exhibits notable biological activities primarily through its action as an H1 receptor antagonist. It has been shown to:

  • Inhibit allergic inflammatory responses, particularly in pulmonary and cutaneous tissues.
  • Demonstrate H1 receptor-independent effects that may involve other pathways in mediating inflammation .
  • Block the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization, although it requires higher concentrations compared to other compounds .

The compound's ability to modulate inflammatory responses positions it as a candidate for further research in allergy and inflammation management.

The synthesis of tecastemizole typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring: Starting from appropriate precursors, the imidazole structure is constructed through cyclization reactions.
  • Benzene ring modification: The introduction of substituents on the benzene ring is achieved via electrophilic substitution methods.
  • Final coupling reactions: The final product is obtained by coupling the imidazole and benzene components, often using coupling agents or catalysts.

These synthetic pathways can be optimized for yield and purity depending on the desired application.

Tecastemizole's primary application lies in its potential use as an antihistamine for treating allergic conditions. Other potential applications include:

  • Research tool: Due to its unique mechanism of action, it may be utilized in studies investigating allergic responses and inflammation.
  • Pharmacological studies: Its interaction with hERG channels makes it relevant in cardiac safety assessments for new drugs .

Tecastemizole has been studied for its interactions with various biological targets:

  • It is a potent inhibitor of cytochrome P450 3A4, which suggests that co-administration with drugs metabolized by this enzyme could lead to increased plasma concentrations and potential toxicity .
  • Studies have indicated that tecastemizole affects cytokine release during allergic responses, suggesting a broader immunomodulatory role beyond simple H1 receptor antagonism .

Tecastemizole shares structural similarities with several other compounds within the class of antihistamines and H1 receptor antagonists. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeH1 Antagonistic ActivityUnique Features
AstemizoleBenzimidazoleYesKnown for prolonged action but withdrawn due to safety concerns.
CetirizinePiperazine derivativeYesLess sedative effect compared to older antihistamines.
FexofenadinePiperidine derivativeYesNon-sedating; primarily used for seasonal allergies.
LoratadinePiperidine derivativeYesNon-sedating; longer duration of action than first-generation antihistamines.

Tecastemizole's distinct profile as a metabolite of astemizole contributes to its unique pharmacological properties while also presenting challenges related to safety and efficacy.

Polymorphic Identification and Characterization

Tecastemizole exhibits remarkable polymorphic behavior, crystallizing in two distinct forms designated as Form A and Form B [1] [2]. These polymorphic forms demonstrate different thermodynamic stabilities and crystallization kinetics, making their characterization essential for pharmaceutical development and manufacturing processes.

Form A represents the thermodynamically stable polymorph under standard conditions, while Form B is characterized as the kinetically favorable metastable form within the temperature range of process interest [1] [2]. This polymorphic relationship is crucial for understanding the compound's behavior during crystallization and storage conditions.

Thermodynamic Stability Analysis

Extensive thermodynamic stability screening has revealed that Form A exhibits greater stability compared to Form B throughout the temperature range relevant to pharmaceutical processing [1] [2]. The metastable nature of Form B makes it kinetically favorable during initial crystallization events, but it tends to transform to the more stable Form A over time through solvent-mediated interconversion processes.

Crystallization Process Development

The crystallization process for tecastemizole has been optimized through a solvent-mediated interconversion approach, which was adopted during early Phase II development for reasons of simplicity and robustness [1] [2]. This approach takes advantage of the polymorphic transformation characteristics and allows for controlled production of the desired polymorphic form.

The process design incorporates careful consideration of dissolution kinetics, mass transfer phenomena, and surface-controlled growth mechanisms that influence the observed interconversion rates between polymorphic forms [1] [2]. Temperature effects play a significant role in controlling the interconversion rate, with the growth of Form A identified as the rate-limiting step in the overall transformation process.

Scale-up Considerations

The crystallization process has been successfully scaled from laboratory to pilot-scale and full-scale manufacturing operations [1] [2]. A nonlinear cooling profile was developed to optimize the temperature-dependent interconversion rates and ensure consistent polymorphic form production. The scale-up results confirmed the laboratory findings and demonstrated the robustness of the solvent-mediated interconversion approach.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Fluorine-19 NMR Spectroscopy Applications

Fluorine-19 NMR spectroscopy has emerged as a powerful technique for the analysis of tecastemizole, particularly in biodistribution and pharmacokinetic studies [3] [4]. The presence of a single fluorine atom in the molecule's structure makes it amenable to 19F NMR analysis, which offers several advantages including high sensitivity and minimal background interference from biological matrices.

In Vivo Biodistribution Studies

Advanced fluorine magnetic resonance spectroscopy (MRS) at 4 Tesla has been successfully employed for absolute quantitation of tecastemizole and its metabolites in human liver and heart tissues [3] [4]. This non-invasive approach provides valuable insights into the compound's biodistribution and in situ pharmacokinetics.

The method demonstrates a lower limit of quantitation (LLOQ) of approximately 2.6 micromolar and a limit of detection (LOD) of about 0.3 micromolar for solution-state samples under controlled experimental conditions [3]. The measurement reproducibility was found to be 6.4% using standardized phantoms, indicating the reliability of the technique for quantitative analysis.

External Standardization Methodology

The fluorine MRS method utilizes external standardization with calibration standards to achieve accurate quantification [3] [4]. This approach involves comparison of 19F MRS signal integrals from the subject and external reference standards, with appropriate corrections for T1 and T2 relaxation effects and organ volume considerations.

Clinical Application and Validation

In clinical studies involving healthy adult subjects, fluorine MRS has been used to monitor tecastemizole-related fluorine-containing moieties in liver tissue [3] [4]. The technique successfully detected drug-related signals in liver samples from subjects receiving multiple doses, demonstrating the practical utility of this approach for pharmacokinetic monitoring.

Mass Spectrometric Fragmentation Patterns

Analytical Method Development

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of tecastemizole and related compounds in biological matrices [5] [6]. These methods provide high specificity and sensitivity for pharmaceutical analysis and pharmacokinetic studies.

Ionization and Detection Characteristics

Mass spectrometric analysis of tecastemizole typically employs positive electrospray ionization (ESI) with protonated molecular ions [M+H]+ serving as precursor ions for fragmentation studies [6]. The molecular ion peak appears at m/z 325, corresponding to the protonated molecular formula C19H22FN4+.

Fragmentation Pathway Analysis

The fragmentation patterns of tecastemizole have been studied using various mass spectrometric techniques, including collision-induced dissociation (CID) and multiple reaction monitoring (MRM) approaches [6]. The fragmentation pathways provide structural information that can be used for compound identification and quantification.

Key fragmentation patterns include losses characteristic of the benzimidazole core structure and the 4-fluorobenzyl substituent. The piperidine ring also contributes to specific fragmentation pathways that can be used for structural elucidation and analytical method development.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Applications

MALDI-tandem mass spectrometry has been employed for imaging studies of tecastemizole distribution in biological tissues [5]. This technique provides spatial information about compound distribution and has been used to study the biodistribution of tecastemizole in animal models.

The MALDI-MS/MS imaging approach allows for visualization of the compound's spatial distribution in tissue sections, providing valuable information about tissue-specific accumulation and metabolism patterns.

Computational Modeling of Conformational Dynamics

Molecular Modeling Approaches

Computational modeling techniques have been employed to study the conformational dynamics and structural properties of tecastemizole [7]. These studies utilize various computational approaches including molecular dynamics simulations, homology modeling, and pharmacophore development.

Pharmacophore Model Development

Three-dimensional pharmacophore models have been developed for tecastemizole as part of broader studies on hERG channel inhibition [7]. These models provide insights into the molecular features responsible for biological activity and can guide structure-activity relationship studies.

The pharmacophore modeling approach employs automated ensemble methods to identify key structural features that contribute to receptor binding and biological activity. These models can be used for virtual screening and lead optimization in drug discovery programs.

Homology Modeling and Docking Studies

Homology modeling has been used to construct three-dimensional models of target proteins for molecular docking studies with tecastemizole [7]. These studies provide insights into binding modes and molecular interactions that contribute to the compound's biological activity.

The docking studies reveal important binding interactions and help explain the structure-activity relationships observed in experimental studies. This information is valuable for understanding the mechanism of action and for guiding medicinal chemistry efforts.

Conformational Analysis

Computational conformational analysis has been performed to understand the preferred conformations of tecastemizole in solution and in complex with biological targets [7]. These studies provide insights into the flexibility of the molecule and identify energetically favorable conformations.

The conformational analysis considers factors such as intramolecular interactions, solvation effects, and steric constraints that influence the molecule's three-dimensional structure. This information is essential for understanding the compound's behavior in biological systems.

Molecular Dynamics Simulations

While limited specific molecular dynamics simulation studies of tecastemizole were identified in the literature, the compound has been included in broader computational studies examining drug-target interactions [7]. These simulations provide dynamic information about molecular behavior and binding interactions over time.

Molecular dynamics simulations can reveal important information about conformational changes, binding kinetics, and the stability of drug-target complexes. This information complements static structural analysis and provides a more complete picture of molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies

Computational QSAR studies have been performed to correlate structural features of tecastemizole with biological activity [7]. These studies use molecular descriptors and statistical methods to develop predictive models for biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.17502485 g/mol

Monoisotopic Mass

324.17502485 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5DCO14M05

Related CAS

75970-64-8 (Hydrobromide)

Drug Indication

Investigated for use/treatment in allergic rhinitis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

75970-99-9
75970-64-8

Metabolism Metabolites

Norastemizole is a known human metabolite of astemizole.

Wikipedia

Tecastemizole

Dates

Last modified: 07-15-2023
1: Lever R, Hefni A, Moffatt JD, Paul W, Page CP. Effect of tecastemizole on pulmonary and cutaneous allergic inflammatory responses. Clin Exp Allergy. 2007 Jun;37(6):909-17. PubMed PMID: 17517105.
2: Schneider E, Bolo NR, Frederick B, Wilkinson S, Hirashima F, Nassar L, Lyoo IK, Koch P, Jones S, Hwang J, Sung Y, Villafuerte RA, Maier G, Hsu R, Hashoian R, Renshaw PF. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. J Clin Pharm Ther. 2006 Jun;31(3):261-73. PubMed PMID: 16789992.
3: Vlaar T, Cioc RC, Mampuys P, Maes BU, Orru RV, Ruijter E. Sustainable synthesis of diverse privileged heterocycles by palladium-catalyzed aerobic oxidative isocyanide insertion. Angew Chem Int Ed Engl. 2012 Dec 21;51(52):13058-61. doi: 10.1002/anie.201207410. Epub 2012 Nov 14. PubMed PMID: 23161862.
4: Paakkari I. Cardiotoxicity of new antihistamines and cisapride. Toxicol Lett. 2002 Feb 28;127(1-3):279-84. Review. PubMed PMID: 12052668.
5: Bachmann KA. Norastemizole Sepracor. Curr Opin Investig Drugs. 2000 Oct;1(2):219-26. PubMed PMID: 11249577.
6: Zhou Z, Vorperian VR, Gong Q, Zhang S, January CT. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. J Cardiovasc Electrophysiol. 1999 Jun;10(6):836-43. PubMed PMID: 10376921.
7: Fischer MJ, Paulussen JJ, Kok-Van Esterik JA, Van der Heijden VS, De Mol NJ, Janssen LH. Effects of the anti-allergics astemizole and norastemizole on Fc epsilon RI receptor-mediated signal transduction processes. Eur J Pharmacol. 1997 Mar 12;322(1):97-105. PubMed PMID: 9088877.
8: Ficker E, Obejero-Paz CA, Zhao S, Brown AM. The binding site for channel blockers that rescue misprocessed human long QT syndrome type 2 ether-a-gogo-related gene (HERG) mutations. J Biol Chem. 2002 Feb 15;277(7):4989-98. Epub 2001 Dec 10. PubMed PMID: 11741928.
9: Hey JA, del Prado M, Sherwood J, Kreutner W, Egan RW. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittelforschung. 1996 Feb;46(2):153-8. PubMed PMID: 8720304.

Explore Compound Types